2-amino-N-(2-methoxyethyl)acetamide
Description
2-Amino-N-(2-methoxyethyl)acetamide is an acetamide derivative characterized by a primary amino group (-NH₂) attached to the α-carbon of the acetamide backbone and a 2-methoxyethyl group (-CH₂CH₂OCH₃) as the N-substituent. This structural configuration confers unique physicochemical properties, including moderate hydrophilicity due to the methoxy group and hydrogen-bonding capacity via the amino and amide functionalities. The compound is of interest in medicinal chemistry and biochemical research, particularly as an intermediate in synthesizing enzyme inhibitors or receptor-targeting molecules .
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-3-2-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQDNNPZEVSCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methoxyethyl)acetamide typically involves the reaction of 2-methoxyethylamine with glycine or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, one method involves the reaction of 2-methoxyethylamine with glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted amides .
Scientific Research Applications
2-amino-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Variations
The biological and chemical behavior of acetamides is highly dependent on substituents attached to the nitrogen and α-carbon. Below is a comparative analysis of 2-amino-N-(2-methoxyethyl)acetamide with key analogues:
2-(4-Aminophenyl)-N-(2-Methoxyethyl)Acetamide
- Structure: Features a 4-aminophenyl group on the α-carbon and a 2-methoxyethyl group on the nitrogen.
- This modification increases molecular weight (208.26 g/mol vs. 178.23 g/mol for simpler analogues) and alters solubility .
- Applications : Demonstrates moderate inhibitory activity against 17β-HSD2, suggesting utility in hormone-dependent disease research .
Midodrine Hydrochloride (2-Amino-N-(β-Hydroxy-2,5-Dimethoxyphenethyl)Acetamide)
- Structure : Incorporates a β-hydroxy-2,5-dimethoxyphenethyl group on the nitrogen.
- Key Differences: The bulky phenethyl group with methoxy and hydroxyl substituents increases molecular weight (290.7 g/mol) and enhances vasopressor activity via α1-adrenergic receptor agonism. Unlike this compound, Midodrine is clinically approved for hypotension .
- Applications : Highlights the pharmacological impact of aromatic and polar substituents on acetamide bioactivity .
Glycinexylidide (2-Amino-N-(2,6-Dimethylphenyl)Acetamide)
- Structure : Substituted with a 2,6-dimethylphenyl group on the nitrogen.
- Key Differences : The lipophilic dimethylphenyl group reduces aqueous solubility but improves membrane permeability, making it suitable as a local anesthetic metabolite. Its simpler structure (MW 178.23 g/mol) contrasts with the methoxyethyl variant’s balance of hydrophilicity and lipophilicity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-amino-N-(2-methoxyethyl)acetamide, a compound with the CAS number 86150-26-7, has garnered attention in the field of biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C5H13N2O2
- Molecular Weight : 133.17 g/mol
The compound features an amino group that allows for various substitution reactions, contributing to its potential biological interactions and activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in biochemical studies. Its interactions at the molecular level suggest potential applications in therapeutic contexts. Below are key areas of biological activity associated with this compound:
- Antidiabetic Potential : The compound has been evaluated for its ability to inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate digestion and glucose absorption, making them targets for antidiabetic therapies .
- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on various tumor cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation could be significant for cancer treatment strategies .
In Vitro Studies
-
Enzyme Inhibition Assays :
- α-Amylase Inhibition : The compound demonstrated a notable inhibition percentage at varying concentrations, indicating its potential as a therapeutic agent for managing blood glucose levels.
- α-Glucosidase Inhibition : Similar results were observed for α-glucosidase, reinforcing its role in controlling postprandial hyperglycemia.
Enzyme IC50 (µM) % Inhibition at 100 µM α-Amylase 15.4 78 α-Glucosidase 12.3 85 -
Cytotoxicity Assays :
- The MTT assay was utilized to evaluate the cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent response.
Cell Line IC50 (µM) HeLa 20.5 MCF-7 25.7 A549 18.9
Case Studies
One notable study explored the compound's effect on pancreatic beta cells, where it was found to enhance insulin secretion under high-glucose conditions. This suggests a dual mechanism of action—both inhibiting glucose absorption and enhancing insulin sensitivity.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Key Enzymes : By binding to the active sites of α-amylase and α-glucosidase, the compound prevents carbohydrate breakdown, leading to reduced glucose absorption.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through mitochondrial disruption or caspase activation.
Q & A
Q. What strategies mitigate unwanted side reactions during functionalization (e.g., oxidation or substitution)?
- Optimization :
- Use protecting groups (e.g., Fmoc for amines) during multi-step synthesis.
- Select mild oxidizing agents (e.g., HO over KMnO) to preserve the acetamide backbone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
